molecular formula C13H17N3O B6628913 [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol

[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol

Cat. No.: B6628913
M. Wt: 231.29 g/mol
InChI Key: CWHZSYPBCBVGMD-UHFFFAOYSA-N
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Description

[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol is an organic compound that features a phenyl ring substituted with a methanol group and a methylpyrazolylmethylamino group

Properties

IUPAC Name

[3-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-9-13(8-15-16)7-14-6-11-3-2-4-12(5-11)10-17/h2-5,8-9,14,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHZSYPBCBVGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-methylpyrazole, which is then reacted with formaldehyde and aniline derivatives under controlled conditions to form the intermediate compounds. The final step involves the reduction of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]propanol: Contains a propanol group, offering different chemical properties.

Uniqueness

[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a phenyl ring with a methanol group and a methylpyrazolylmethylamino group makes it a versatile compound for various applications.

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